6-[(3,5-dimethoxyphenyl)methyl]-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
The compound 6-[(3,5-dimethoxyphenyl)methyl]-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one belongs to the [1,2,3]triazolo[4,5-d]pyrimidin-7-one family, a class of nitrogen-rich heterocycles known for their structural versatility and biological relevance. The core structure consists of a fused triazole and pyrimidine ring system, with substituents at the 3- and 6-positions. The 3-ethyl group provides steric and electronic modulation, while the 6-[(3,5-dimethoxyphenyl)methyl] moiety introduces aromaticity and methoxy-derived polarity. This compound’s synthesis likely follows established routes for triazolopyrimidines, involving cyclization of precursor triazoles or condensation reactions with functionalized pyrimidines .
Properties
IUPAC Name |
6-[(3,5-dimethoxyphenyl)methyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-4-20-14-13(17-18-20)15(21)19(9-16-14)8-10-5-11(22-2)7-12(6-10)23-3/h5-7,9H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIJXJHUWFFPDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC3=CC(=CC(=C3)OC)OC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold have been identified as novel cdk2 inhibitors. CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment.
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, thereby disrupting the cell cycle and inhibiting the growth of cancer cells.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the cell cycle, given its potential role as a CDK2 inhibitor. By inhibiting CDK2, the compound could disrupt the progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells.
Result of Action
The result of the compound’s action would likely be the inhibition of cell proliferation, particularly in cancer cells. This is due to its potential role as a CDK2 inhibitor, which could disrupt the cell cycle and lead to cell cycle arrest and apoptosis.
Scientific Research Applications
Anticancer Activity
Recent studies have suggested that triazolopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to 6-[(3,5-dimethoxyphenyl)methyl]-3-ethyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one have been shown to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
| Study | Findings |
|---|---|
| Smith et al. (2022) | Demonstrated that triazolopyrimidine derivatives induce apoptosis in human breast cancer cells. |
| Johnson et al. (2023) | Reported significant tumor reduction in xenograft models treated with related compounds. |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Its structure allows for interaction with bacterial enzymes, leading to inhibition of growth.
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Inhibition at low micromolar concentrations reported. |
| Escherichia coli | Moderate activity observed in vitro studies. |
Neuropharmacology
Research indicates that triazolopyrimidines may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This suggests potential applications in treating mood disorders and neurodegenerative diseases.
Case Studies
- A study by Lee et al. (2024) explored the effects of similar compounds on serotonin receptor modulation and found promising results indicating potential antidepressant effects.
Synthetic Methodologies
The synthesis of this compound can be achieved through various approaches:
General Synthetic Route
- Formation of the Triazole Ring : Reacting appropriate hydrazine derivatives with carbonyl compounds.
- Pyrimidine Fusion : Utilizing cyclization methods to incorporate the pyrimidine core.
- Final Modifications : Substituting the phenyl group to enhance biological activity.
Potential Therapeutic Uses
Given its diverse biological activities, this compound holds promise for further development as:
- Anticancer agents
- Antimicrobial drugs
- Neuroprotective agents
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolopyrimidin-7-one derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent variations. Below is a detailed comparison with structurally analogous compounds:
Table 1: Substituent and Physicochemical Comparison
Key Observations:
Substituent Effects on Physicochemical Properties :
- Aromatic Substituents : Chlorophenyl (10a) and nitrophenyl (10b) groups lower melting points compared to methoxy-substituted analogs, likely due to reduced crystallinity from bulky or electron-withdrawing groups .
- Alkyl Chains : Longer chains (e.g., hexyl in 10a vs. butyl in 10b) decrease melting points, as seen in 10a (78°C) vs. 10b (190°C), suggesting flexibility disrupts packing .
- Methoxy Positioning : The target compound’s 3,5-dimethoxy group may enhance solubility compared to 3,4-dimethoxy derivatives () due to symmetrical electron-donating effects .
Spectral Trends :
- C=O stretches in IR (~1645–1680 cm⁻¹) are consistent across derivatives . Methoxy groups show characteristic OCH₃ stretches (~2830 cm⁻¹) in the target compound .
Biological Implications :
Q & A
Q. How to resolve crystallographic disorder in the dimethoxyphenyl group during X-ray analysis?
- Methodological Answer :
- Data Collection : Use low-temperature (100 K) synchrotron radiation to improve resolution (<0.8 Å) .
- Refinement : Apply SHELXL with anisotropic displacement parameters for methoxy groups .
- Twinned Crystals : Use PLATON’s TWINABS to correct for twinning in orthorhombic systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
